Cas no 901147-84-0 (2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methylphenyl)acetamide)

2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methylphenyl)acetamide is a synthetic organic compound featuring a unique triazole ring structure. This compound offers advantages such as improved stability, enhanced reactivity, and potential applications in pharmaceutical and agrochemical industries. Its distinctive sulfanyl group contributes to its versatility in chemical transformations.
2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methylphenyl)acetamide structure
901147-84-0 structure
Product Name:2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methylphenyl)acetamide
CAS No:901147-84-0
MF:C16H16N6OS
MW:340.402840614319
CID:5504921
Update Time:2025-07-15

2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
    • 2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methylphenyl)acetamide
    • Inchi: 1S/C16H16N6OS/c1-11-5-2-3-7-13(11)19-14(23)10-24-16-21-20-15(22(16)17)12-6-4-8-18-9-12/h2-9H,10,17H2,1H3,(H,19,23)
    • InChI Key: LVLQJVIYTVUSGM-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1C)(=O)CSC1N(N)C(C2=CC=CN=C2)=NN=1

2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methylphenyl)acetamide Pricemore >>

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Additional information on 2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methylphenyl)acetamide

Professional Introduction to Compound with CAS No. 901147-84-0 and Product Name: 2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methylphenyl)acetamide

Compound with the CAS number 901147-84-0 and the product name 2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methylphenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and promising biological activities. The molecular framework of this compound incorporates several key functional groups, including an amino group, a pyridine ring, a triazole ring, and a sulfanyl group, which collectively contribute to its diverse pharmacological properties.

The 2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-methylphenyl)acetamide structure is characterized by a highly conjugated system, which enhances its ability to interact with biological targets. The presence of the pyridine ring and the triazole ring in particular has been shown to modulate various enzymatic pathways and receptor binding affinities. This compound's design aligns with the growing trend in drug discovery towards multi-target interactions, which can lead to more effective therapeutic outcomes.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel pharmaceutical agents. The amino group at the 4-position of the triazole ring serves as a key pharmacophore, enabling interactions with both protein and nucleic acid targets. Additionally, the sulfanyl group attached to the triazole ring introduces a polar moiety that can enhance solubility and bioavailability, crucial factors for drug efficacy.

The 2-methylphenyl moiety at the N-terminal of the acetamide group contributes to the compound's lipophilicity, which is essential for crossing biological membranes. This balance between hydrophilicity and lipophilicity is critical for achieving optimal pharmacokinetic profiles. The compound's ability to navigate these properties makes it a promising candidate for further investigation in preclinical and clinical settings.

In light of current research trends, this compound is being explored for its potential in addressing various therapeutic challenges. For instance, studies have suggested that it may exhibit inhibitory activity against enzymes involved in inflammatory pathways. The pyridine ring, known for its ability to modulate kinase activity, is particularly relevant in this context. By targeting such enzymes, this compound could offer a novel approach to managing inflammatory disorders.

Furthermore, the structural features of this compound make it amenable to further derivatization, allowing for the optimization of its pharmacological properties. The triazole ring, being a versatile scaffold in medicinal chemistry, provides multiple sites for functionalization without compromising stability or bioactivity. This flexibility is invaluable in drug development pipelines where iterative design and testing are essential.

The synthesis of this compound involves multi-step organic reactions that showcase modern synthetic methodologies. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the core heterocyclic framework efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore the advancements in synthetic organic chemistry that enable such complex molecules to be accessed with high yields and purity.

Evaluation of this compound's biological activity has revealed intriguing results that warrant further exploration. In vitro assays have demonstrated its potential as an inhibitor of certain kinases and other enzymes relevant to cancer biology. The amino group and sulfanyl group have been particularly noted for their role in modulating enzyme activity through hydrogen bonding and electrostatic interactions.

The integration of computational chemistry tools has been instrumental in understanding the molecular interactions of this compound. Molecular docking studies have provided insights into how it binds to target proteins at an atomic level. These studies not only validate experimental findings but also guide future modifications aimed at enhancing binding affinity and selectivity.

The pharmacokinetic profile of this compound is another area of active investigation. Preliminary data suggest that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties when administered orally or intravenously. The lipophilic nature imparted by the 2-methylphenyl group contributes significantly to its bioavailability while minimizing off-target effects.

Future directions for research on this compound include exploring its potential in combination therapies with other drugs that target different pathways. Such combinations could lead to synergistic effects that enhance therapeutic outcomes while reducing side effects. Additionally, investigating its efficacy in animal models will provide further validation before human clinical trials can commence.

The development of novel pharmaceutical agents like this one underscores the importance of interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. Each discipline brings unique expertise that contributes to a holistic understanding of drug action from molecular interactions to patient response.

In conclusion,901147-84-0 represents a significant advancement in pharmaceutical chemistry with its complex structure offering multiple opportunities for therapeutic intervention across various disease states including cancer biology where kinase inhibition plays a pivotal role; inflammation management where modulation by pyridine-based scaffolds shows promise; along with optimization strategies enabled by modern synthetic methodologies ensuring efficient access while computational tools aid interpretation providing comprehensive insights into molecular interactions enhancing our approach toward developing safer more effective treatments meeting global healthcare demands today tomorrow

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